5-Hydroxyvanillin
Description
Significance in Contemporary Chemical and Biological Sciences
The importance of 3,4-Dihydroxy-5-methoxybenzaldehyde in modern scientific inquiry stems from its dual role as a crucial synthetic intermediate and a molecule with inherent biological activities. Its unique structure, featuring multiple functional groups, allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis. cymitquimica.combldpharm.com
In the realm of chemical synthesis, it serves as a key precursor for creating more complex molecules. For instance, it is an intermediate in the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde, which is required for producing novel hydroxybutenolide compounds that act as endothelin antagonists. tandfonline.com Furthermore, its aldehyde group makes it a prime candidate for reactions to form derivatives like oximes and thiosemicarbazones, which are explored for their own unique properties. ontosight.airesearchgate.netrjpbcs.com
From a biological perspective, 3,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives have demonstrated a spectrum of activities that are of interest to researchers. The compound is recognized for its potential antioxidant, antimicrobial, and anti-inflammatory effects. cymitquimica.comontosight.ai Studies have indicated its ability to inhibit the growth of bacteria, such as Staphylococcus aureus, and to interfere with the replication of bacterial DNA and RNA. biosynth.comtargetmol.com Its derivatives have also been investigated for potential antiviral properties. ontosight.ai The combination of its synthetic accessibility and diverse biological profile solidifies its significance in contemporary research.
Key Properties of 3,4-Dihydroxy-5-methoxybenzaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₄ | cymitquimica.comnih.govbiosynth.com |
| Molecular Weight | 168.15 g/mol | nih.govbiosynth.comsigmaaldrich.com |
| Appearance | Pale yellow to brownish crystals | cymitquimica.comsciencemadness.org |
| Melting Point | 131-134 °C | biosynth.comsigmaaldrich.com |
| Synonyms | this compound, 3-Methoxy-4,5-dihydroxybenzaldehyde | cymitquimica.com |
Overview of Established and Emerging Research Domains for the Compound
Research involving 3,4-Dihydroxy-5-methoxybenzaldehyde is expanding across several scientific disciplines. Its utility as a versatile chemical scaffold has established its presence in synthetic chemistry, while its biological activities have opened up new avenues in pharmacology and life sciences.
Established Research Domains:
Organic Synthesis: The compound is well-established as a starting material or intermediate for synthesizing a variety of other molecules. This includes the preparation of other benzaldehyde (B42025) derivatives, chromogenic reagents for analytical chemistry, and the synthesis of chalcones, which are a class of compounds with a wide range of biological activities. tandfonline.comresearchgate.netconsensus.appscientific.netundikma.ac.id The synthesis of its thiosemicarbazone derivative, for instance, has been proposed as a novel chromogenic organic reagent for the spectrophotometric determination of metal ions like Cobalt (II) and Nickel (II). researchgate.netrjpbcs.com
Emerging Research Domains:
Antimicrobial Research: There is a growing body of research focused on the antimicrobial properties of 3,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives. Studies have highlighted its potential antifungal activity, particularly against Candida albicans, including strains that are resistant to conventional antifungal drugs. nih.govbohrium.com Its antibacterial effects are also an area of active investigation. biosynth.comtargetmol.com
Neuroprotective Research: An emerging area of interest is the potential neuroprotective effects of this compound and its derivatives. Research has explored the ability of related structures to protect neuronal cells from toxicity induced by factors implicated in neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net For example, a 3,4-dihydroxy-substituted derivative of a related compound has shown excellent radical scavenging properties, suggesting its potential for developing compounds with neuroprotective applications. researchgate.net
Anticancer Research: The potential of derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde in cancer research is another promising frontier. While direct studies on the parent compound are limited, related molecules and derivatives, such as chalcones, have been synthesized and evaluated for their anticancer activities. iiarjournals.orgmdpi.com For example, the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to exhibit anticancer activity against human glioblastoma cells by regulating multiple signaling pathways. nih.gov
Summary of Research Domains and Findings
| Research Domain | Key Findings | Representative Compounds | Source |
|---|---|---|---|
| Organic Synthesis | Serves as a key intermediate for various compounds. | 3,4-dimethoxy-5-hydroxybenzaldehyde, DHMBTSC, Chalcones | tandfonline.comresearchgate.netscientific.net |
| Antimicrobial | Exhibits antifungal activity against C. albicans and antibacterial effects. | 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB) | biosynth.comnih.govbohrium.com |
| Neuroprotection | Derivatives show potential in protecting neurons from toxicity. | Stilbene derivatives, Tricin | mdpi.comresearchgate.net |
| Anticancer | Related compounds and derivatives exhibit anticancer properties. | 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), Chalcone (B49325) derivatives | iiarjournals.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3,4-dihydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKMWVISRMWBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192563 | |
| Record name | Benzaldehyde, 3,4-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-87-0 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvanillin | |
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| Record name | 3934-87-0 | |
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| Record name | Benzaldehyde, 3,4-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.377 | |
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| Record name | 5-HYDROXYVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHS89FSM17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence and Advanced Isolation Methodologies
Botanical and Biological Sources of 3,4-Dihydroxy-5-methoxybenzaldehyde
The natural occurrence of 3,4-dihydroxy-5-methoxybenzaldehyde has been identified in a limited number of plant species. Scientific literature confirms its presence in the aerial parts of Pluchea indica, a plant recognized in traditional medicine. semanticscholar.orgresearchgate.netmdpi.commdpi.comsemanticscholar.orgnih.gov Additionally, this compound, also known as 5-hydroxyvanillin, has been reported to be isolatable from indica rice (Oryza sativa L. subsp. indica). targetmol.comcymitquimica.com
Research on the chemical constituents of Pluchea indica has repeatedly identified 3,4-dihydroxy-5-methoxybenzaldehyde as one of its components. researchgate.netmdpi.com These findings establish a clear botanical origin for this compound, paving the way for further investigation into its biosynthesis and ecological role within these plants.
Table 1: Documented Natural Sources of 3,4-Dihydroxy-5-methoxybenzaldehyde
| Botanical/Biological Source | Part of the Organism | Reference |
|---|---|---|
| Pluchea indica (Indian camphorweed) | Aerial parts | semanticscholar.orgresearchgate.netmdpi.commdpi.com |
| Oryza sativa L. subsp. indica (Indica rice) | Not specified | targetmol.comcymitquimica.com |
Advanced Extraction and Purification Techniques from Complex Natural Matrices
The isolation of 3,4-dihydroxy-5-methoxybenzaldehyde from its natural sources involves a multi-step process that begins with extraction and is followed by purification to separate the target molecule from a complex mixture of other plant metabolites. Modern techniques are employed to enhance efficiency, yield, and purity.
Initial extraction from plant material often involves the use of polar solvents. For instance, a 70% ethanol-water mixture has been effectively used to create a crude extract from the aerial parts of Pluchea indica. mdpi.com Following this, a series of chromatographic techniques are typically employed for purification.
Column Chromatography is a fundamental purification step. This can involve silica (B1680970) gel and Sephadex LH-20, which separate compounds based on their polarity and size, respectively. researchgate.net
For a higher degree of purity, Preparative High-Performance Liquid Chromatography (pHPLC) is often the final step. mdpi.com This method allows for the precise isolation of the target compound. A study on the isolation of 3,4-dihydroxy-5-methoxybenzaldehyde from Pluchea indica utilized a Cosmosil 5C18-MS-II column with a mobile phase of methanol (B129727) and water (23:77, v/v) containing 1% acetic acid. mdpi.com
Beyond these conventional methods, several advanced extraction and purification technologies are applicable for phenolic compounds like 3,4-dihydroxy-5-methoxybenzaldehyde:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE has been shown to be highly efficient for extracting phenolic compounds from plant and algal sources. nih.govnih.govtandfonline.comnewcastle.edu.autandfonline.commdpi.com Studies on brown algae have demonstrated that MAE can yield higher total phenolic content compared to conventional methods. nih.govtandfonline.comnewcastle.edu.autandfonline.com Optimal conditions for MAE can be fine-tuned; for example, in one study, the best results for extracting phenolics from the brown alga Sargassum vestitum were achieved with 70% ethanol (B145695) as the solvent, a radiation time of 75 seconds, and a microwave power of 960 W. tandfonline.comnewcastle.edu.autandfonline.com
Supercritical Fluid Extraction (SFE): This "green" technology often uses supercritical carbon dioxide (CO2) as a solvent, which is non-toxic and easily removed from the extract. chemmethod.commdpi.comajgreenchem.comnih.govgoogle.com SFE is particularly suitable for extracting thermally sensitive compounds and can be made more versatile by the addition of co-solvents. mdpi.comgoogle.comnih.gov The selectivity of SFE can be adjusted by modifying pressure and temperature, allowing for the targeted extraction of specific compounds like benzaldehydes from plant materials. mdpi.comnih.gov
Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. proceedings.sciencetandfonline.comnih.govspringernature.comacs.org This method is highly effective for the preparative separation of natural products. proceedings.sciencetandfonline.comspringernature.com The choice of a suitable two-phase solvent system is critical for a successful separation in CCC. proceedings.sciencespringernature.com It is a powerful tool for purifying compounds of medium polarity from complex natural extracts. proceedings.science
Table 2: Advanced Methodologies for the Extraction and Purification of Phenolic Aldehydes
| Technique | Principle | Typical Solvents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample matrix, enhancing extraction efficiency. | Ethanol-water mixtures (e.g., 70% ethanol). Optimized parameters include irradiation time and microwave power (e.g., 75s, 960W). | Reduced extraction time, lower solvent consumption, higher yields. | nih.govnih.govtandfonline.comnewcastle.edu.autandfonline.com |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (commonly CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. Parameters like pressure and temperature are controlled for selectivity. | Environmentally friendly, non-toxic solvent, suitable for thermally sensitive compounds. | chemmethod.commdpi.comajgreenchem.comnih.govgoogle.comnih.gov |
| Countercurrent Chromatography (CCC) | A form of liquid-liquid partition chromatography without a solid support matrix. | A biphasic solvent system tailored to the partition coefficient of the target compound. | No irreversible adsorption, high sample loading capacity, quantitative recovery. | proceedings.sciencetandfonline.comnih.govspringernature.comacs.org |
Advanced Synthetic Methodologies for 3,4 Dihydroxy 5 Methoxybenzaldehyde and Its Analogs
Chemical Synthesis from Established Precursors
The most common approaches to synthesizing 3,4-dihydroxy-5-methoxybenzaldehyde begin with readily available phenolic aldehydes, such as vanillin (B372448). These methods rely on the precise introduction and manipulation of functional groups on the aromatic ring.
Regioselective Functionalization and Protecting Group Strategies
A primary challenge in synthesizing substituted catechols like 3,4-dihydroxy-5-methoxybenzaldehyde is the differentiation between the two hydroxyl groups, which have similar reactivity. Regioselectivity is often dictated by the subtle differences in the acidity of the phenolic hydroxyls. nih.govresearchgate.net The hydroxyl group at the 4-position is generally more acidic due to the electron-withdrawing effect of the para-aldehyde group, making it more amenable to selective deprotonation and subsequent reaction. nih.gov
Protecting group chemistry is essential for masking reactive sites to prevent unwanted side reactions. jocpr.com For catechols, the choice of protecting group is critical. While protecting both hydroxyls is straightforward, selectively protecting one is more complex. Research has shown that the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be selectively protected with various groups, including benzyl (B1604629), p-methoxybenzyl (PMB), and allyl groups, with yields often ranging from 30-75%. nih.govresearchgate.net The use of active halides like benzyl chloride derivatives, allyl bromide, and propargyl bromide has proven effective for this regioselective protection. nih.gov
Strategies include:
Selective Alkylation/Benzylation: The 4-hydroxyl group can be selectively alkylated or benzylated under controlled basic conditions. The p-methoxybenzyl (PMB) group is a widely used protecting group that can be introduced with high yield and removed under various orthogonal conditions. nih.gov
Orthogonal Protecting Groups: In more complex syntheses, orthogonal protecting groups are employed, which can be removed under different conditions without affecting each other. jocpr.comsigmaaldrich.com For instance, a benzyl group (removable by hydrogenolysis) could be used alongside a silyl (B83357) ether (removable by fluoride (B91410) ions).
| Protecting Group | Reagent | Typical Yield of 4-Protected Product | Reference |
| Benzyl | Benzyl Chloride | 30-71% | nih.gov |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride | 30-75% | nih.gov |
| Allyl | Allyl Bromide | ~40% | nih.gov |
| Propargyl | Propargyl Bromide | 67-75% | nih.govresearchgate.net |
| o-Nitrobenzyl | o-Nitrobenzyl Bromide | 67-75% | nih.govresearchgate.net |
Optimization of Reaction Conditions for Enhanced Yield and Purity
A common and scalable synthesis route starts from vanillin, which is first halogenated (e.g., brominated) at the 5-position to yield 5-bromovanillin (B1210037). chemicalbook.commdma.chgoogle.com The key step is the subsequent copper-catalyzed hydrolysis of 5-bromovanillin to replace the bromine atom with a hydroxyl group, yielding the target molecule. chemicalbook.commdma.ch
Initial reports for this hydrolysis step involved harsh conditions, such as using an autoclave at 210°C, which resulted in modest yields of around 40%. mdma.ch Significant improvements have been achieved by optimizing reaction conditions:
Temperature and Time: Milder conditions, such as heating at reflux (around 101°C) in an 8% sodium hydroxide (B78521) solution for 24-27 hours, have been shown to increase the isolated yield to 60-70%. mdma.chtandfonline.com
Atmosphere: The aldehyde is susceptible to oxidation in alkaline solutions. Performing the reaction under an inert atmosphere (nitrogen or argon) can significantly boost the yield, with reports of up to 80% under these conditions. sciencemadness.org
Catalyst System: The use of copper powder is critical for the hydrolysis. mdma.chsciencemadness.org Different forms of copper, such as precipitated copper powder or Cu(I) salts, can be employed. sciencemadness.org
Solvent and Base: The reaction is typically performed in an aqueous sodium hydroxide solution. mdma.ch The concentration of the base is a key parameter to control. google.com
Purification: Purity is enhanced through post-reaction workup. A common by-product is the over-methylated 3,4,5-trimethoxybenzaldehyde. mdma.chtandfonline.com The desired product can be effectively separated from this by-product via alkaline extraction followed by acidification, taking advantage of the acidic phenolic hydroxyl groups. mdma.ch Recrystallization from solvent systems like toluene-heptane or methanol-water is also used for final purification. mdma.chtandfonline.com
| Precursor | Key Reaction | Conditions | Yield | Key Optimization Factors | Reference |
| 5-Bromovanillin | Copper-Catalyzed Hydrolysis | Autoclave, 210°C, 1-2h | ~40% | High temperature, high pressure | mdma.ch |
| 5-Bromovanillin | Copper-Catalyzed Hydrolysis | 8% NaOH(aq), Cu powder, Reflux (101°C), 24-27h | 60-70% | Milder temperature, extended time | mdma.chtandfonline.com |
| 5-Bromovanillin | Copper-Catalyzed Hydrolysis | NaOH(aq), Cu powder, Reflux, N₂ Atmosphere, 50h | 80% | Inert atmosphere to prevent oxidation | sciencemadness.org |
Multi-Step Synthesis from Acyclic or Non-Aromatic Starting Materials
While syntheses from aromatic precursors are more common, total synthesis from acyclic or non-aromatic materials provides a powerful route for creating specifically substituted and isotopically labeled analogs. These routes build the aromatic ring from the ground up.
One documented approach for a related labeled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates this principle effectively. whiterose.ac.uk The synthesis begins with acyclic, non-aromatic precursors and involves the following key transformations:
Chain Assembly: An isotopically labeled methyl group is introduced by reacting a derivative of glutaric acid (an acyclic dicarboxylic acid) with a labeled Grignard reagent to form a linear keto-ester. whiterose.ac.uk
Cyclization: An intramolecular Claisen condensation is used to cyclize the linear precursor, forming a non-aromatic cyclic dione (B5365651) (a cyclohexane-1,3-dione derivative). whiterose.ac.uk
Aromatization: The cyclic dione is then aromatized to create the benzene (B151609) ring. This can be achieved through methods like catalytic dehydrogenation with Pd/C or by heating with iodine in methanol (B129727) to yield a dimethoxybenzene derivative. whiterose.ac.uk
Functional Group Installation: Further functional groups are installed onto the newly formed aromatic ring through standard reactions like regioselective formylation, Baeyer-Villiger oxidation, and demethylation to achieve the final substitution pattern. whiterose.ac.uk
This multi-step approach offers maximum flexibility for placing substituents and isotopic labels at any desired position on the ring, which is not always possible when starting with pre-functionalized aromatic compounds. whiterose.ac.ukresearchgate.net
Stereoselective Synthesis and Isotopic Labeling Approaches
While 3,4-dihydroxy-5-methoxybenzaldehyde itself is achiral, the synthesis of its chiral analogs requires stereoselective methods. These methods are crucial when the aldehyde is an intermediate for complex natural products or pharmaceuticals with specific stereochemistry. Stereoselectivity can be introduced through asymmetric catalysis or the use of chiral auxiliaries during the synthetic sequence.
Isotopic labeling is a vital tool for mechanistic studies, metabolic tracking, and as probes in molecular imaging. whiterose.ac.ukrsc.org The synthesis of isotopically labeled 3,4-dihydroxy-5-methoxybenzaldehyde or its analogs can be achieved by incorporating isotopes such as ¹³C, ¹⁴C, or deuterium (B1214612) (D) at specific points in the synthesis.
Labeling from Acyclic Precursors: As described previously, starting from acyclic materials allows for the precise placement of an isotope, for example, by using a labeled Grignard reagent like [¹³C]-methyl magnesium iodide. whiterose.ac.uk
Labeling of Aromatic Precursors: Alternatively, labeling can be performed on an existing aromatic ring, although controlling the position can be more challenging. Deuterium can be introduced using deuterated reagents like D₂O or CD₃OD in specific reaction steps. rsc.org
Enzymatic Synthesis and Biotransformation Pathways for Analog Generation
The use of enzymes and whole-cell biotransformations represents a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde is not widely documented, biotransformation pathways are used to generate a variety of related phenolic compounds and their analogs. These methods often offer high regioselectivity and stereoselectivity under mild, aqueous conditions.
Enzymatic approaches relevant to the generation of analogs include:
Hydroxylation: Microbial hydroxylases can introduce hydroxyl groups onto aromatic rings at specific positions.
O-Methylation: Catechol-O-methyltransferases (COMTs) are enzymes that can selectively methylate hydroxyl groups on a catechol ring, a reaction directly relevant to the synthesis of methoxy-substituted phenols.
Oxidation/Reduction: Oxidoreductases can interconvert aldehydes and alcohols, while other enzymes can catalyze the oxidative coupling of phenolic precursors to form more complex dimeric structures.
For example, enzymatic esterification using lipases has been optimized for the synthesis of various aroma esters from related aromatic alcohols, demonstrating the potential of biocatalysis in this area. rsc.org The generation of analogs can be envisioned by applying known biotransformation pathways, such as those acting on ferulic acid or vanillin, to substrates with similar structures, thereby creating novel derivatives.
Derivatization Strategies and Analogue Design in Research
Synthesis of Thiosemicarbazone Derivatives
A prominent derivatization strategy involves the condensation of the aldehyde group with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives. This reaction is a straightforward and efficient method for introducing a new pharmacophore with significant chelating properties.
The synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde thiosemicarbazone (DHMBTSC) is typically achieved by refluxing equimolar amounts of 3,4-dihydroxy-5-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent, such as methanol (B129727). jocpr.com The reaction mixture, upon cooling, yields the light yellow thiosemicarbazone product, which can be purified by recrystallization. jocpr.com The structure of the resulting compound is confirmed using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry. jocpr.com This synthetic approach provides a versatile route to a class of compounds with significant potential in analytical chemistry. jocpr.com
| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |
|---|---|---|---|---|---|
| 3,4-Dihydroxy-5-methoxybenzaldehyde | Thiosemicarbazide | Methanol | Reflux for 30 minutes | 3,4-Dihydroxy-5-methoxybenzaldehyde thiosemicarbazone (DHMBTSC) | jocpr.com |
Preparation of Phenolic Ether Derivatives and Their Analogues
The phenolic hydroxyl groups of 3,4-dihydroxy-5-methoxybenzaldehyde are key sites for derivatization, particularly for the synthesis of phenolic ethers. This modification can significantly alter the compound's polarity, solubility, and biological activity.
A common method for preparing phenolic ether derivatives is through the Williamson ether synthesis, where the hydroxyl group is reacted with an alkyl or aromatic halide. For instance, in the synthesis of analogues, scopoletin (B1681571) can be derived from 2,4-dihydroxy-5-methoxybenzaldehyde, and its phenolic ether derivatives are subsequently formed by reacting it with various halides in the presence of a base like potassium carbonate (K₂CO₃) in acetone. mdpi.com This approach increases the electronegativity of the hydroxyl's oxygen atom, facilitating the reaction. mdpi.com Another strategy involves a one-pot process where a hydroxy-substituted benzaldehyde (B42025) is oxidized in the presence of an alcohol to yield the corresponding phenolic ether. core.ac.uk This method has been shown to be successful with substrates like vanillin (B372448), which is structurally similar to 3,4-dihydroxy-5-methoxybenzaldehyde. core.ac.uk The synthesis of 3-(allyloxy)-4-hydroxybenzaldehyde, an ether derivative, has been reported with a melting point of 113–115 °C. mdpi.com
| Starting Material | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Scopoletin (derived from a hydroxybenzaldehyde precursor) | Alkyl or Aromatic Halides, K₂CO₃ | Reflux in Acetone | Phenolic Ether Derivatives | mdpi.com |
| 4-Hydroxy-substituted benzaldehydes (e.g., Vanillin) | Oxidant (e.g., Ammonium peroxydisulfate), Alcohol (e.g., Methanol) | One-pot reaction | Phenolic Ether | core.ac.uk |
Functionalization for Specific Research Applications (e.g., chromogenic reagents, chemical probes)
Functionalization of 3,4-dihydroxy-5-methoxybenzaldehyde and its derivatives is a key strategy for developing tools for specific research applications. These applications often capitalize on the molecule's ability to interact with other substances, leading to a detectable signal or a specific biological effect.
One of the most well-documented applications is the use of its thiosemicarbazone derivative, DHMBTSC, as a chromogenic reagent. jocpr.comresearchgate.net DHMBTSC forms a yellowish-brown colored complex with Cobalt (II) ions, exhibiting maximum absorption at a wavelength (λmax) of 389 nm. jocpr.com This color-forming reaction allows for the sensitive and selective spectrophotometric determination of trace amounts of cobalt. jocpr.com Similarly, it has been used for the determination of Nickel (II). The reagent's utility as a chemical probe for metal ions is based on the formation of stable metal-ligand complexes. jocpr.com
Another area of functionalization is for creating bioactive materials. For example, hydroxybenzaldehyde derivatives can be immobilized onto amine-terminated polymers. researchgate.netnih.gov This process yields antimicrobial polymers where the benzaldehyde derivative acts as the active agent. researchgate.netnih.gov The functionalized polymer can inhibit the growth of various microorganisms, with its activity being influenced by the number of phenolic hydroxyl groups. researchgate.netnih.gov
Furthermore, the oxidative functionalization of phenolic aldehydes is studied to understand their transformation in the atmosphere. acs.orgresearchgate.net Exposure of compounds like syringaldehyde (B56468) and vanillin to ozone leads to fragmentation, functionalization, and coupling reactions, which is a research application in the field of atmospheric chemistry. acs.orgresearchgate.net
| Derivative/Functionalization | Application | Principle | Reference |
|---|---|---|---|
| Thiosemicarbazone (DHMBTSC) | Chromogenic Reagent/Chemical Probe | Forms colored complexes with metal ions (e.g., Co(II)) for spectrophotometric analysis. | jocpr.comresearchgate.net |
| Immobilization on Polymers | Antimicrobial Material | The phenolic hydroxyl groups contribute to the biocidal activity of the functionalized polymer. | researchgate.netnih.gov |
| Surface Oxidation | Atmospheric Chemistry Research | Studying the reaction of the molecule with atmospheric oxidants like ozone to understand aerosol formation. | acs.orgresearchgate.net |
Design Principles for Structurally Related Compounds for Biological Probing
The design of analogues of 3,4-dihydroxy-5-methoxybenzaldehyde for biological probing is guided by structure-activity relationship (SAR) studies. These studies systematically alter the molecule's structure to understand how specific functional groups contribute to its biological effects. This knowledge allows for the rational design of new compounds with optimized potency and selectivity.
Key design principles derived from research on hydroxybenzaldehyde derivatives include:
Importance of the Aldehyde and Hydroxyl Groups: SAR analysis of aromatic ether derivatives as influenza neuraminidase inhibitors revealed that the aryl aldehyde and an unsubstituted hydroxyl group were crucial for inhibitory activity. mdpi.comnih.gov Similarly, for inhibition of GABA shunt enzymes, a carbonyl group and a hydroxyl group at the para position of the benzene (B151609) ring are important features. nih.gov
Substitution Pattern: The number and position of hydroxyl and methoxy (B1213986) groups significantly influence biological activity. The antioxidant activity of hydroxybenzaldehydes is strongly dependent on this pattern, with compounds like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) showing high activity. researchgate.net In the context of antimicrobial polymers, it was found that the activity increased with an increasing number of phenolic hydroxyl groups on the bioactive benzaldehyde derivative. researchgate.netnih.gov
Ether Linkages: The introduction of various ether linkages at the phenolic hydroxyl positions can modulate activity. In the development of neuraminidase inhibitors, different ether substituents on the aromatic ring were explored to optimize potency. mdpi.comnih.gov
Bioisosteric Replacement and Scaffold Hopping: While not directly about 3,4-dihydroxy-5-methoxybenzaldehyde, general medicinal chemistry principles apply. Functional groups can be replaced by bioisosteres to improve pharmacokinetic properties. researchgate.net The benzaldehyde scaffold itself can be incorporated into larger, more complex structures like chalcones or thiazole-based derivatives to target specific biological pathways, such as in the design of antiproliferative agents. mdpi.comfrontiersin.org
These principles demonstrate that the rational modification of the 3,4-dihydroxy-5-methoxybenzaldehyde scaffold, by altering the aldehyde, hydroxyl, and methoxy groups, is a powerful strategy for developing novel chemical probes and biologically active compounds.
| Structural Feature | Influence on Biological Activity | Example Application | Reference |
|---|---|---|---|
| Aryl Aldehyde Group | Essential for activity in some enzyme systems. | Neuraminidase Inhibition | mdpi.comnih.gov |
| Number of Phenolic -OH Groups | Positively correlated with antimicrobial and antioxidant activity. | Antimicrobial Polymers, Antioxidants | nih.govresearchgate.net |
| Position of -OH Group | A para-hydroxyl group is important for some enzyme inhibitions. | GABA Shunt Enzyme Inhibition | nih.gov |
| Etherification of -OH Groups | Modulates potency and specificity. | Neuraminidase Inhibition | mdpi.comnih.gov |
Biological Activities and Mechanistic Elucidation
Antioxidant Activity and Mechanisms of Oxidative Stress Modulation
The antioxidant capacity of 3,4-Dihydroxy-5-methoxybenzaldehyde and its structural analogs is a well-documented area of research. The presence of hydroxyl groups on the benzene (B151609) ring is crucial to its ability to neutralize reactive oxygen species (ROS), which are key contributors to oxidative stress. Oxidative stress is implicated in numerous pathological conditions, and compounds that can mitigate its effects are of significant therapeutic interest. mdpi.comarchivesofmedicalscience.com
Research has shown that derivatives of 3,4-dihydroxybenzaldehyde (B13553) are effective radical scavengers. mdpi.comresearchgate.net Studies on the closely related compound 3,4-dihydroxybenzaldehyde (protocatechualdehyde) reveal several mechanisms of oxidative stress modulation. These include the direct scavenging of DPPH radicals and hydroxyl radicals, the chelation of ferrous ions (Fe²⁺) to prevent the Fenton reaction, and the reduction of intracellular ROS levels. researchgate.net This compound has been shown to inhibit oxidative DNA damage and subsequent apoptosis, highlighting its protective role at a cellular level. researchgate.net The 3,4-dihydroxy substitution, in particular, is associated with excellent radical scavenging properties. mdpi.comresearchgate.net Furthermore, these compounds have been observed to suppress iron-induced lipid peroxidation, a key process in cellular damage. mdpi.com
Table 1: Antioxidant Activity Profile of Related Dihydroxybenzaldehyde Compounds
| Antioxidant Assay | Observed Activity/Mechanism | Reference |
|---|---|---|
| DPPH Radical Scavenging | Effective scavenging activity demonstrated. | researchgate.net |
| Hydroxyl Radical Scavenging | Effective scavenging activity demonstrated. | researchgate.net |
| Fe²+ Chelating Assay | Positive chelation activity, preventing pro-oxidant effects. | researchgate.net |
| Intracellular ROS Scavenging | Demonstrated reduction of intracellular reactive oxygen species. | researchgate.net |
| Iron-Induced Lipid Peroxidation | Inhibited lipid peroxidation, protecting cell membranes. | mdpi.com |
| Inhibition of Oxidative DNA Damage | Prevents damage to DNA caused by oxidative stress. | researchgate.net |
Antimicrobial and Antibacterial Efficacy Investigations
The potential of 3,4-Dihydroxy-5-methoxybenzaldehyde and related compounds as antimicrobial agents has been explored. Investigations into the antimicrobial properties of hydroxy methoxy (B1213986) compounds have shown their effectiveness against several pathogenic microorganisms. Derivatives of this compound have demonstrated antibacterial properties against various pathogens, with some studies highlighting activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net The structural features, including the aldehyde and hydroxyl groups, are believed to contribute to their ability to interact with and disrupt microbial structures and functions. For instance, research on fractions from Inula crithmoides containing similar phenolic compounds showed antibacterial activity against Gram-positive bacteria. researchgate.net
Table 2: Investigated Antimicrobial Activity
| Target Microorganism | Observed Efficacy | Reference |
|---|---|---|
| Pathogenic Microorganisms (General) | Demonstrated effectiveness. | |
| Staphylococcus aureus (Gram-positive) | Antibacterial activity observed. | researchgate.net |
| Escherichia coli (Gram-negative) | Inhibitory effects noted in some studies. |
Anticancer and Cytotoxic Mechanistic Pathways
The anticancer potential of 3,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives has been evaluated in various studies. Derivatives have shown significant cytotoxic effects against multiple cancer cell lines, suggesting potential as anticancer agents. A key mechanism of action for related compounds, such as those with a 3,4,5-trimethoxyphenyl group, is the interference with microtubule dynamics through the inhibition of tubulin polymerization, a pathway targeted by well-known anticancer drugs. nih.gov
Furthermore, studies on bromophenol derivatives structurally related to 3,4-Dihydroxy-5-methoxybenzaldehyde have been shown to induce apoptosis in leukemia K562 cells. mdpi.com One such derivative exhibited a time-dependent inhibition of K562 cell viability, with IC₅₀ values decreasing with longer exposure times, indicating a potent and progressive cytotoxic effect. mdpi.com This suggests that the core phenolic structure is a viable scaffold for developing molecules that can trigger programmed cell death in cancer cells.
Table 3: Cytotoxic Activity of a Related Bromophenol Derivative Against K562 Leukemia Cells
| Treatment Duration | IC₅₀ Value (µM) | Reference |
|---|---|---|
| 24 hours | 11.09 | mdpi.com |
| 48 hours | 9.46 | mdpi.com |
| 72 hours | 8.09 | mdpi.com |
Enzyme Inhibition and Modulation Studies
The specific molecular structure of 3,4-Dihydroxy-5-methoxybenzaldehyde allows it to interact with various enzymes, leading to either inhibition or modulation of their activity.
Caffeic Acid O-Methyltransferase (COMT) is a key enzyme in the biosynthesis of lignin (B12514952) in plants. nih.govsciencemadness.org Interestingly, research has demonstrated that COMT from alfalfa can methylate benzaldehyde (B42025) derivatives with high efficiency. nih.govunt.edu Studies using recombinant alfalfa COMT revealed that 3,4-Dihydroxy-5-methoxybenzaldehyde was one of the best in vitro substrates for the enzyme's O-methylation activity, even showing preference over the enzyme's natural lignin pathway intermediates. nih.govsciencemadness.orgunt.edu This finding indicates that COMT may have broader roles in phenylpropanoid metabolism and that its specificity is not limited to lignin precursors. nih.gov The enzyme catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to a hydroxyl group on the substrate. nih.gov
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.comnih.gov Derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde have been investigated for their AChE inhibitory effects. Studies on related structures, such as scopoletin (B1681571) derivatives, have shown potent activities against AChE, suggesting the therapeutic potential of this chemical class. mdpi.com The mechanism of inhibition typically involves reversible binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and thereby increasing neurotransmitter levels in the synaptic cleft. nih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway. nih.govnih.gov Inhibiting PARP-1 is a validated strategy in cancer therapy, especially for cancers with defects in other DNA repair pathways like BRCA mutations. nih.gov A structure-activity relationship study of novel PARP-1 inhibitors identified the importance of the substitution pattern on the benzylidene ring. nih.gov The study revealed that a derivative featuring a 3',4'-dihydroxy substitution, a pattern present in 3,4-Dihydroxy-5-methoxybenzaldehyde, demonstrated potent inhibition of PARP-1 with an IC₅₀ value of 0.531 μM. nih.gov This was a 30-fold improvement in potency compared to the parent compound in that study, highlighting the critical role of the dihydroxy moiety in binding to and inhibiting the enzyme. nih.gov
Table 4: PARP-1 Inhibition by Dihydroxy-Substituted Analogues
| Compound Analogue | Substitution Pattern | PARP-1 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 58 | 3',4'-dihydroxy | 0.531 | nih.gov |
| Compound 59 | 2',4'-dihydroxy | 0.753 | nih.gov |
Exploration of Other Enzymatic Targets and Pathways
Beyond its well-known roles, 3,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives have been investigated for their interactions with a diverse range of enzymatic targets. These interactions underscore the compound's potential as a modulator of various biological pathways.
Research has demonstrated that derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde can inhibit key enzymes involved in neurotransmission and inflammation. For instance, a novel series of N,N′-bis-methylenedioxybenzyl-alkylenediamines, synthesized from 3,4-dihydroxy-5-methoxybenzaldehyde, displayed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the micromolar range tandfonline.com. Another derivative, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme crucial to purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout nih.gov. The IC₅₀ value for DHNB was reported as 3 μM nih.gov.
In the realm of infectious diseases, a 1,2,4-triazole (B32235) derivative of 3,4-dihydroxy-5-methoxybenzaldehyde has shown promise. This derivative exhibited dose-dependent inhibitory activity against Mycobacterium tuberculosis (Mtb) catalase-peroxidase (KatG), an enzyme essential for the bacterium's defense against oxidative stress tandfonline.com. Molecular docking studies suggest a strong affinity of this class of compounds for the Mtb KatG active site tandfonline.com. Furthermore, some studies suggest the parent compound may have inhibitory effects on the replication of DNA and RNA, potentially through binding to the nucleic acids biosynth.com.
The compound is also implicated in microbial and plant metabolic pathways. It is a known breakdown product of ferulic acid in bacteria and fungi apexbt.commedchemexpress.com. In angiosperms, 3,4-Dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin) is a key intermediate in the biosynthesis of syringyl lignin. It is synthesized from 5-hydroxyconiferyl aldehyde through the action of coniferyl aldehyde 5-hydroxylase (CAld5H) and subsequently methylated by O-methyltransferase (COMT) nih.gov. Additionally, oxime derivatives of structurally related trihydroxybenzaldehydes have been identified as competitive inhibitors of E. coli 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a critical enzyme in the isoprenoid biosynthesis pathway of many pathogens nih.gov.
| Enzyme Target | Compound/Derivative | Observed Effect | Significance | Citation |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | N,N′-bis-methylenedioxybenzyl-alkylenediamines | Inhibition (IC₅₀: 2.76–4.24 µM for AChE, 3.02–5.14 µM for BuChE) | Potential therapeutic for Alzheimer's disease. | tandfonline.com |
| Xanthine Oxidase (XO) | 3,4-dihydroxy-5-nitrobenzaldehyde | Potent Inhibition (IC₅₀: 3 µM) | Potential therapeutic for hyperuricemia and gout. | nih.gov |
| Mtb Catalase-peroxidase (KatG) | 1,2,4-triazole derivative | Inhibition | Potential anti-mycobacterial agent. | tandfonline.com |
| 1-Deoxy-D-xylulose 5-phosphate (DXP) Synthase | Trihydroxybenzaldoximes (related structures) | Competitive Inhibition | Potential antimicrobial targeting isoprenoid biosynthesis. | nih.gov |
Receptor Binding and Downstream Signaling Pathway Modulation
The biological activities of 3,4-Dihydroxy-5-methoxybenzaldehyde are also mediated through its interaction with cellular receptors and subsequent modulation of downstream signaling pathways. While direct receptor binding data for the parent compound are limited, studies on its derivatives provide significant insights into its potential mechanisms of action.
A brominated derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (bromovanin), has been shown to induce apoptosis and G2/M cell cycle arrest in human Jurkat leukemia cells researchgate.net. Mechanistic studies revealed that these effects were associated with the cleavage of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and the inactivation of Akt, a key protein in the PI3K/Akt signaling pathway researchgate.net. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth; its inactivation is a common target for anticancer therapies.
Furthermore, a patent has alluded to the TGF-β/Smad3 signaling pathway as a potential therapeutic target for related compounds in the context of treating or preventing obesity, although the direct link to 3,4-Dihydroxy-5-methoxybenzaldehyde was not explicitly detailed epo.org. The related compound vanillin (B372448) is thought to exert some of its biological effects, including analgesia, through interaction with vanilloid receptors researchgate.net. Given the structural similarities, it is plausible that 3,4-Dihydroxy-5-methoxybenzaldehyde could interact with similar receptor types, though this requires direct experimental confirmation.
| Signaling Pathway | Compound/Derivative | Observed Effect | Cellular Context | Citation |
|---|---|---|---|---|
| PI3K/Akt Pathway | 6-bromine-5-hydroxy-4-methoxybenzaldehyde | Inactivation of Akt; Cleavage of DNA-PKcs | Human Jurkat leukemia cells | researchgate.net |
| Vanilloid Receptor Signaling | Vanillin (related compound) | Analgesic effects | Nociceptive pathways | researchgate.net |
| TGF-β/Smad3 Pathway | Related compounds | Potential therapeutic target for obesity | Not specified | epo.org |
In Vitro and Cellular Bioavailability Considerations in Biological Activity
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption evotec.comnih.gov. This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and exhibit many properties of intestinal enterocytes, including the formation of tight junctions and the expression of transporter proteins evotec.comresearchgate.net. The assay measures the apparent permeability coefficient (Papp) of a compound, typically in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B Papp value indicates the rate of absorption, while a B-A to A-B efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) researchgate.net.
Structure Activity Relationship Sar Studies and Computational Approaches
Correlating Structural Features of 3,4-Dihydroxy-5-methoxybenzaldehyde Derivatives with Observed Biological Responses
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups in a molecule influences its biological effects. For derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde, SAR analyses have elucidated key structural motifs responsible for their therapeutic potential.
One area of investigation involves the development of bivalent anti-Alzheimer's disease ligands. tandfonline.com Researchers synthesized a series of N,N′-bis-methylenedioxybenzyl-alkylenediamines starting from 3,4-dihydroxy-5-methoxybenzaldehyde. tandfonline.com The core structure, derived from the starting aldehyde, was essential for activity. The study revealed a clear correlation between the length of the alkylene linker separating the two benzyl (B1604629) moieties and the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in Alzheimer's pathology. Derivatives with longer linkers (containing six to eight methylene (B1212753) units) demonstrated the most potent inhibition, suggesting an optimal distance is required for simultaneously binding to the peripheral and catalytic sites of the enzyme. tandfonline.com
In the context of anti-HIV agents, 3,4-Dihydroxy-5-methoxybenzaldehyde has been used as a precursor for synthesizing styrylquinoline-type inhibitors of HIV integrase. mdpi.com SAR studies on this class of compounds have highlighted that the 3',4'-dihydroxystyryl scaffold, which originates from the aldehyde, is a critical feature for the observed biological activity. mdpi.com
Furthermore, the structural backbone of 3,4-Dihydroxy-5-methoxybenzaldehyde is closely related to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a common starting material for chalcone (B49325) synthesis. A novel chalcone derivative, 5'-chloro-2',4-dihydroxy-3-methoxychalcone, was synthesized via Claisen-Schmidt condensation using a vanillin derivative. undikma.ac.id This compound demonstrated a significant binding affinity for the estrogen receptor alpha (ERα), indicating its potential as an anticancer agent. This finding underscores how combining the substituted benzaldehyde (B42025) core with other pharmacophores can lead to new biological activities. undikma.ac.id
The crucial role of the hydroxyl and methoxy (B1213986) groups, characteristic of 3,4-Dihydroxy-5-methoxybenzaldehyde, is also a recurring theme in SAR studies of flavonoids. Analyses of flavonoid neuroprotective activity have shown that the presence and position of such substituent groups on the aromatic rings are major determinants of neurodifferentiative, antioxidant, and anti-inflammatory effects. mdpi.com
Table 1: SAR Findings for 3,4-Dihydroxy-5-methoxybenzaldehyde Derivatives
| Derivative Class | Biological Target/Activity | Key Structural Features for Activity | Source |
|---|---|---|---|
| N,N′-bis-methylenedioxybenzyl-alkylenediamines | Anti-Alzheimer's (AChE/BuChE Inhibition) | Optimal alkylene linker length (6-8 carbons) for dual-site binding. | tandfonline.com |
| Styrylquinolines | Anti-HIV (Integrase Inhibition) | The 3',4'-dihydroxystyryl moiety is critical for activity. | mdpi.com |
| Chalcones (from related vanillin) | Anticancer (ERα Binding) | The combination of the substituted benzaldehyde core with a chloro-hydroxyacetophenone moiety yields high binding affinity. | undikma.ac.id |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach that formalizes SAR into a mathematical equation. wikipedia.orgmdpi.com This method correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.gov The resulting models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of lead candidates. mdpi.comnih.gov
While specific QSAR models developed exclusively for a series of 3,4-Dihydroxy-5-methoxybenzaldehyde derivatives are not prominently documented, numerous studies on closely related benzaldehyde derivatives illustrate the power of this technique. For instance, a study on benzaldehyde thiosemicarbazones, benzaldehydes, and benzoic acids as inhibitors of phenoloxidase from insect larvae developed robust 3D-QSAR models. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the researchers built models with high predictive power, as indicated by the statistical parameters (CoMFA: q²=0.926, r²=0.986; CoMSIA: q²=0.933, r²=0.984). nih.gov These models provide a 3D map highlighting regions where steric bulk, electrostatic charge, and other properties should be modified to enhance inhibitory activity. nih.gov
In another example, a 2D-QSAR analysis was performed on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives to model their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.comresearchgate.net This study employed Multiple Linear Regression (MLR) to establish a correlation between the observed activity (pMIC) and calculated molecular descriptors. The resulting model showed excellent statistical significance (R=0.981), demonstrating its ability to predict the antimicrobial potency of similar compounds. jmaterenvironsci.com Such QSAR models serve as valuable tools for designing novel derivatives with potentially improved biological performance. jmaterenvironsci.comresearchgate.net
The general workflow for QSAR modeling involves:
Data Set Selection : Assembling a group of structurally related compounds with measured biological activity.
Descriptor Calculation : Computing numerical values (descriptors) that represent various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Development : Using statistical methods like MLR or Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the activity.
Model Validation : Rigorously testing the model's predictive ability using internal and external validation techniques to ensure its reliability. mdpi.com
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bohrium.com It is instrumental in drug design for elucidating the binding mode of potential inhibitors within the active site of a target protein, providing insights that are crucial for lead optimization.
Derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde have been the subject of molecular docking studies to understand their mechanism of action at the atomic level. In a notable study, a series of 1,2,4-triazole (B32235) derivatives were synthesized from 3,4-dihydroxy-5-methoxybenzaldehyde and evaluated as antimycobacterial agents. tandfonline.comnih.gov Molecular docking simulations were performed to explore the binding of these compounds to the active site of the Mycobacterium tuberculosis KatG enzyme (PDB ID: 1SJ2). The most potent compound in the series exhibited a strong binding affinity, which was attributed to specific interactions with the enzyme's active site, including pi-pi stacking with the heme group and the formation of four hydrogen bonds with surrounding amino acid residues. tandfonline.comnih.gov This strong correlation between the docking scores and the experimentally observed antimycobacterial activity suggested that KatG is a likely target for these compounds. nih.gov
Similarly, docking studies have been applied to related benzaldehyde derivatives to explore their potential against various diseases.
A chalcone synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 5-chloro-2-hydroxyacetophenone was docked into the estrogen receptor alpha (ERα). The simulation predicted a favorable binding energy of -7.82 kcal/mol, indicating a stable interaction and supporting its potential as an anticancer agent targeting this receptor. undikma.ac.id
In the search for inhibitors of the SARS-CoV-2 main protease, vanillin was among a series of benzoic acid derivatives studied via molecular docking. The analysis provided docking scores and detailed the interactions with key amino acid residues in the viral protein's active site. mdpi.com
For a series of benzaldehyde derivatives investigated as phenoloxidase inhibitors, flexible docking methods were employed to elucidate the detailed interactions between the most promising candidate and the enzyme's active site. nih.gov
Table 2: Examples of Molecular Docking Studies with 3,4-Dihydroxy-5-methoxybenzaldehyde Derivatives and Analogs
| Derivative/Analog | Protein Target | Key Findings | Source |
|---|---|---|---|
| 1,2,4-Triazole derivative | M. tuberculosis KatG | Strong binding affinity correlated with antimycobacterial activity; interactions include pi-pi stacking and hydrogen bonds. | tandfonline.comnih.gov |
| Chalcone derivative | Estrogen Receptor Alpha (ERα) | Predicted binding energy of -7.82 kcal/mol, suggesting potential as an anticancer agent. | undikma.ac.id |
| Vanillin (analog) | SARS-CoV-2 Main Protease | Docking scores and specific residue interactions were identified, aiding in the evaluation of antiviral potential. | mdpi.com |
| Benzaldehyde derivatives | Phenoloxidase | Flexible docking elucidated the binding mode of potent inhibitors in the enzyme's active site. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and receptor, the stability of the docked pose, and the dynamics of their interaction. researchgate.net
The application of MD simulations has been reported for derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde. In one study, after an initial conformational search using molecular mechanics, the optimized low-energy conformations of a derivative were further refined through an MD simulation. rsc.org The simulation was run for 5 picoseconds with a 1-femtosecond time step at a temperature of 298 K. rsc.org This process helps to explore the conformational landscape of the molecule and identify the most stable, and likely most biologically relevant, shapes it can adopt in a solution environment. These optimized gas-phase conformations can then serve as more realistic starting points for further studies, such as crystal structure prediction or docking. rsc.org
Although detailed MD simulations of a 3,4-Dihydroxy-5-methoxybenzaldehyde derivative bound to a protein target are not extensively reported in the provided context, this is a common and powerful follow-up to molecular docking. Such simulations would typically be used to:
Assess the stability of the predicted ligand-protein complex over time.
Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose.
Calculate the binding free energy, which can provide a more accurate estimation of binding affinity than docking scores alone.
Observe conformational changes in the protein or ligand upon binding. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis of the Compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and energetic properties of a molecule. researchgate.netresearchgate.net These methods are used to calculate properties that are difficult or impossible to measure experimentally, such as orbital energies, charge distributions, and bond strengths.
For molecules like 3,4-Dihydroxy-5-methoxybenzaldehyde and its close analog vanillin, quantum chemical calculations have been extensively used for conformational and electronic analysis. researchgate.netncsu.edu
Conformational Analysis : Studies on vanillin have used DFT and other methods to scan the potential energy surface by rotating the hydroxyl, methoxy, and aldehyde groups. ncsu.edu This analysis identifies the most stable conformations (energy minima) and the energy barriers between them, revealing that the preferred geometry is influenced by steric hindrance and potential intramolecular interactions. ncsu.edu
Electronic Structure and Reactivity : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are common. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For vanillin and its derivatives, these calculations help in understanding their potential as antioxidants or their reactivity in various chemical transformations. mdpi.comufms.brufms.br
Bond Dissociation Energies (BDEs) : DFT calculations have been used to determine the strength of every bond within the vanillin molecule. Such analysis revealed that the O–CH₃ bond of the methoxy group has the lowest BDE (approximately 61 kcal/mol), indicating it is the most likely bond to break during processes like pyrolysis. researchgate.net This information is crucial for understanding the molecule's stability and degradation pathways.
Natural Bond Orbital (NBO) Analysis : NBO calculations are used to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. For chalcones derived from vanillin, NBO analysis has helped explain the stability of certain conformations by identifying stabilizing interactions between electron donor and acceptor orbitals. ufms.brufms.br
These computational investigations provide a detailed picture of the intrinsic properties of 3,4-Dihydroxy-5-methoxybenzaldehyde, underpinning the interpretation of its chemical behavior and biological activity.
Pharmacological Research and in Vivo Studies
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) of 3,4-Dihydroxy-5-methoxybenzaldehyde and its Metabolites
Specific in vitro and in vivo metabolic transformation studies for 3,4-Dihydroxy-5-methoxybenzaldehyde have not been reported. A study on the related compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) investigated its interaction with CYP450 enzymes, suggesting that metabolic pathways could involve aldehyde deformylation, methoxy (B1213986) dealkylation, and acetal (B89532) formation. It is plausible that 3,4-Dihydroxy-5-methoxybenzaldehyde undergoes similar metabolic transformations, but without direct experimental evidence, this remains speculative.
There is no specific information available regarding the factors that influence the bioavailability of 3,4-Dihydroxy-5-methoxybenzaldehyde.
Pharmacodynamic Evaluation and Target Engagement in Biological Systems
A commercial supplier has claimed that 3,4-Dihydroxy-5-methoxybenzaldehyde has an inhibitory effect on Staphylococcus aureus and may be useful for the treatment and prevention of osteoporosis. targetmol.com However, these claims are not substantiated by peer-reviewed preclinical studies detailing the pharmacodynamic evaluation or target engagement in relevant biological models. nih.govnih.govnih.govresearchgate.netpreprints.orgnih.gov
Research on a brominated derivative, 6-bromo-5-hydroxy-4-methoxybenzaldehyde, has shown potent anti-proliferation effects on esophageal squamous cell carcinoma cells by inhibiting the expression of PLK1, an important mitotic kinase. This leads to mitotic arrest and chromosomal misalignment. While this suggests a potential mechanism of action for a structurally similar compound, it does not directly apply to 3,4-Dihydroxy-5-methoxybenzaldehyde.
Mechanistic Toxicology Studies (e.g., cellular mechanisms of toxicity, if any)
Detailed mechanistic toxicology studies for 3,4-Dihydroxy-5-methoxybenzaldehyde are not available. Basic toxicological information from one source indicates an intraperitoneal LD50 (the dose lethal to 50% of a test population) in mice. However, this single data point does not provide insight into the cellular mechanisms of toxicity.
Preclinical Efficacy Investigations in Relevant Biological Models
There is a lack of published preclinical efficacy investigations for 3,4-Dihydroxy-5-methoxybenzaldehyde in any biological models. While there are mentions of its potential application in osteoporosis and against Staphylococcus aureus, no in vivo studies in animal models for these conditions have been found to support these claims.
Advanced Analytical Methodologies for Characterization and Quantification in Complex Systems
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3,4-Dihydroxy-5-methoxybenzaldehyde. Its versatility is enhanced by coupling it with different detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS).
HPLC with UV Detection (HPLC-UV): Reverse-phase (RP) HPLC is a common method for the separation of 3,4-Dihydroxy-5-methoxybenzaldehyde. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, a simple isocratic RP-HPLC method can effectively separate the compound using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of smaller particle size columns, such as those with 3 µm particles, is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
The UV detector is set at a wavelength where 3,4-Dihydroxy-5-methoxybenzaldehyde exhibits significant absorbance, allowing for its quantification. ej-eng.org The specific wavelength is determined by analyzing the compound's UV spectrum. The method's validation often includes assessing linearity, sensitivity, reproducibility, and accuracy. For example, in the analysis of similar phenolic compounds, HPLC-UV methods have demonstrated good linearity over a concentration range of 5–350 μg mL−1.
HPLC with Mass Spectrometry Detection (HPLC-MS): For more complex matrices or when higher selectivity and sensitivity are required, coupling HPLC with a mass spectrometer is the preferred approach. sigmaaldrich.com When using MS detection, the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.comsielc.com HPLC-MS allows for the determination of the compound's molecular weight and provides fragmentation patterns that confirm its identity, even in the presence of co-eluting substances. researchgate.net Liquid chromatography-tandem mass spectrometry (LC/MS/MS) offers even greater specificity and is invaluable for trace-level analysis. sigmaaldrich.com
In a comprehensive chemical profiling study of Pluchea indica, HPLC coupled with high-resolution mass spectrometry was used to identify numerous compounds, including 3,4-Dihydroxy-5-methoxybenzaldehyde. researchgate.netmdpi.com The identification was based on retention time and the exact mass-to-charge ratio (m/z). researchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of 3,4-Dihydroxy-5-methoxybenzaldehyde and related compounds.
| Parameter | HPLC-UV | HPLC-MS |
| Column | Reverse-Phase (e.g., C18, Newcrom R1) sielc.comsielc.com | Reverse-Phase (e.g., C18, BEH C18) researchgate.net |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com | Acetonitrile, Water, Formic Acid sielc.comsielc.comsielc.com |
| Detection | UV ej-eng.org | Mass Spectrometry (MS, MS/MS) sigmaaldrich.com |
| Application | Quantification, Purity Analysis sielc.comdiva-portal.org | Identification in complex mixtures, Trace analysis sigmaaldrich.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 3,4-Dihydroxy-5-methoxybenzaldehyde, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis.
In several studies, GC-MS has been employed to identify 3,4-Dihydroxy-5-methoxybenzaldehyde in plant extracts. arabjchem.org For example, in the analysis of Pterocarpus cambodianus Pierre extracts, the compound was identified with a specific retention time. arabjchem.org The GC is typically equipped with a capillary column, such as an HP-5MS, and uses helium as the carrier gas. arabjchem.org The mass spectrometer provides mass spectra that serve as a fingerprint for the compound, allowing for its unambiguous identification by comparing the obtained spectrum with libraries like the NIST Mass Spectrometry Data Center. nih.gov
A typical GC-MS analysis involves a temperature program where the oven temperature is gradually increased to separate compounds based on their boiling points. arabjchem.org The mass spectrometer then ionizes the eluted compounds, and the resulting fragments are detected. The mass spectrum of 3,4-Dihydroxy-5-methoxybenzaldehyde would show a molecular ion peak corresponding to its molecular weight (168.15 g/mol ) and characteristic fragment ions. nih.govsigmaaldrich.com
GC-MS can also be used to monitor reactions involving 3,4-Dihydroxy-5-methoxybenzaldehyde, for instance, in the study of selective protection of its hydroxyl groups. mdpi.com
| Parameter | Typical GC-MS Conditions |
| Column | HP-5MS (30 m × 250 μm × 0.25 μm) or similar arabjchem.org |
| Carrier Gas | High purity helium at a flow rate of 1 mL/min arabjchem.org |
| Injection Mode | Split (e.g., 20:1) arabjchem.org |
| Temperature Program | Initial temperature of 50°C, ramped to 250°C at 8°C/min, then to 300°C at 5°C/min arabjchem.org |
| MS Ionization | Electron Ionization (EI) at 70 eV arabjchem.org |
| Mass Range | 30–600 amu arabjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,4-Dihydroxy-5-methoxybenzaldehyde. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-Dihydroxy-5-methoxybenzaldehyde displays characteristic signals for each proton in the molecule. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons will show signals in the aromatic region, and their splitting patterns provide information about their relative positions on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons will appear as a singlet in the upfield region. The protons of the hydroxyl groups (-OH) may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in 3,4-Dihydroxy-5-methoxybenzaldehyde will give a distinct signal. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the downfield region (around 190 ppm). The aromatic carbons will have signals in the range of approximately 100-160 ppm, and the methoxy carbon will appear further upfield. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, methoxy, and aldehyde substituents. For instance, in related dihydroxybenzaldehyde derivatives, the chemical shifts of the aromatic carbons C2 and C5 can vary depending on the substitution pattern. mdpi.com
NMR spectroscopy is also crucial for purity assessment, as the presence of impurities would result in additional signals in the spectra. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the main compound and any impurities.
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | ~9.8 | s | Aldehyde proton |
| ~7.0 - 7.5 | m | Aromatic protons | |
| ~3.9 | s | Methoxy protons | |
| Variable | br s | Hydroxyl protons | |
| ¹³C | ~190 | Aldehyde carbonyl | |
| ~140-155 | Aromatic C-O | ||
| ~105-125 | Aromatic C-H | ||
| ~56 | Methoxy carbon |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on typical values for similar compounds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 3,4-Dihydroxy-5-methoxybenzaldehyde will exhibit characteristic absorption bands corresponding to its various functional groups.
The most prominent peaks would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
C-H Stretching: Signals in the 2900-3100 cm⁻¹ region for the aromatic and methoxy C-H bonds. The aldehyde C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.
C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the aldehyde carbonyl (C=O) group.
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations for the ether and phenol (B47542) groups will be visible in the 1000-1300 cm⁻¹ range.
FTIR is a valuable tool for confirming the presence of these key functional groups and can be used to monitor chemical reactions, such as the synthesis or modification of 3,4-Dihydroxy-5-methoxybenzaldehyde. The characterization of a thiosemicarbazone derivative of 3,4-dihydroxy-5-methoxybenzaldehyde, for instance, involved the use of infrared spectroscopy to confirm the structural changes. jocpr.com
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) |
| Hydroxyl (O-H) | 3200 - 3600 (broad) |
| Aldehyde (C=O) | 1650 - 1700 (strong, sharp) |
| Aromatic (C=C) | 1450 - 1600 |
| Ether (C-O) | 1000 - 1300 |
UV-Visible Spectrophotometry for Quantification and Complex Formation Studies
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of 3,4-Dihydroxy-5-methoxybenzaldehyde in solution. ej-eng.org The technique relies on the principle that the compound absorbs light in the UV-visible region of the electromagnetic spectrum due to the presence of chromophores, such as the benzene ring and the carbonyl group.
A UV-Vis spectrum of 3,4-Dihydroxy-5-methoxybenzaldehyde dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) will show one or more absorption maxima (λmax). The absorbance at a specific λmax is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
This technique is also valuable for studying the formation of complexes. For example, the interaction of 3,4-dihydroxy-5-methoxybenzaldehyde thiosemicarbazone with metal ions like Cobalt(II) and Ruthenium(III) has been investigated using UV-Vis spectrophotometry. jocpr.comresearchgate.netjunikhyatjournal.in The formation of a complex is often accompanied by a shift in the λmax and a change in the molar absorptivity, which can be monitored to determine the stoichiometry and stability constant of the complex. researchgate.netjunikhyatjournal.in For instance, the complex between a derivative of 3,4-dihydroxy-5-methoxybenzaldehyde and Cobalt(II) showed a maximum absorption at 389 nm. jocpr.comresearchgate.net
| Application | Principle | Key Parameters |
| Quantification | Beer-Lambert Law | λmax, Molar Absorptivity (ε), Calibration Curve |
| Complex Formation | Shift in λmax upon complexation | Stoichiometry, Stability Constant |
Advanced Sample Preparation Techniques for Biological and Environmental Matrices
The analysis of 3,4-Dihydroxy-5-methoxybenzaldehyde in complex biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples requires efficient sample preparation to remove interfering substances and concentrate the analyte.
Liquid-Liquid Extraction (LLE): LLE is a traditional method where the sample is partitioned between two immiscible solvents. The choice of solvent is crucial for selectively extracting the compound of interest.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. It involves passing the sample through a solid sorbent material that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. Different types of sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix. For a moderately polar compound like 3,4-Dihydroxy-5-methoxybenzaldehyde, a reversed-phase sorbent like C18 is often suitable.
Extraction from Plant Material: For the extraction of 3,4-Dihydroxy-5-methoxybenzaldehyde from plant sources like Pluchea indica, initial extraction is typically performed with a solvent such as ethanol. researchgate.netmdpi.com This is often followed by fractionation using techniques like column chromatography with silica (B1680970) gel or open ODS columns to separate the compound from other plant constituents. mdpi.com Further purification can be achieved using preparative HPLC. mdpi.com
The development of an effective sample preparation protocol is critical for obtaining accurate and reliable results in the analysis of 3,4-Dihydroxy-5-methoxybenzaldehyde in complex systems. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical method to be used for the final determination.
Biosynthetic Pathways and Metabolic Engineering
Role of 3,4-Dihydroxy-5-methoxybenzaldehyde in Plant Secondary Metabolism
3,4-Dihydroxy-5-methoxybenzaldehyde, also known as 5-hydroxyvanillin, is a phenolic aldehyde that participates in plant secondary metabolism. Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial roles in the plant's interaction with its environment. nih.gov This compound is a derivative of benzaldehyde (B42025) and is structurally related to other significant plant metabolites like vanillin (B372448). ontosight.ai
The role of 3,4-Dihydroxy-5-methoxybenzaldehyde is often as an intermediate in the complex network of phenylpropanoid biosynthesis. The phenylpropanoid pathway is a major route in plants that produces a wide array of secondary metabolites from the amino acid phenylalanine, including flavonoids, coumarins, and lignin (B12514952). researchgate.net Specifically, 3,4-Dihydroxy-5-methoxybenzaldehyde is considered an intermediate in lignin biosynthesis. nih.govsciencemadness.org Lignin is a complex polymer that provides structural rigidity to the plant cell wall. unl.edu The compound has been reported to occur naturally in plants such as Pluchea indica. nih.gov
Furthermore, in the context of detoxification and response to chemical stressors, some organisms can produce 3,4-Dihydroxy-5-methoxybenzaldehyde. For instance, studies on yeast have shown that vanillin, a common inhibitory compound released during the breakdown of lignocellulosic biomass, can be converted into derivatives including 3,4-dihydroxy-5-methoxybenzaldehyde. researchgate.netnih.gov This conversion represents a detoxification pathway, as the resulting compounds exhibit lower toxicity to the yeast during ethanol (B145695) fermentation. nih.gov
Identification and Characterization of Enzymes Involved in its Biosynthesis and Degradation
The biosynthesis and degradation of 3,4-Dihydroxy-5-methoxybenzaldehyde involve specific enzymes, primarily O-methyltransferases and oxidoreductases. Research has identified and characterized several of these enzymes, particularly those involved in the methylation steps of the phenylpropanoid pathway.
Enzymes in Biosynthesis: A key enzyme family implicated in the formation of 3,4-Dihydroxy-5-methoxybenzaldehyde is the Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferases (COMTs). nih.gov These S-adenosyl-l-methionine (SAM)-dependent enzymes are pivotal in lignin biosynthesis. nih.gov Research on alfalfa (Medicago sativa) has shown that COMT can efficiently methylate benzaldehyde derivatives. nih.gov In vitro studies demonstrated that 3,4-Dihydroxy-5-methoxybenzaldehyde and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) were excellent substrates for O-methylation by recombinant alfalfa COMT. nih.gov
In sorghum (Sorghum bicolor), the orthologous enzyme is encoded by the Brown midrib 12 (Bmr12) gene. unl.edu This caffeic O-methyltransferase (COMT) catalyzes a penultimate step in monolignol biosynthesis. unl.edu Enzyme assays using recombinant Bmr12 protein have utilized 3,4-dihydroxy-5-methoxybenzaldehyde as a substrate to quantify COMT activity, highlighting its role as a key intermediate that the enzyme can act upon. unl.edu
Enzymes in Degradation: The degradation of 3,4-Dihydroxy-5-methoxybenzaldehyde is less characterized within plant systems. However, its formation from other compounds as a degradation product has been observed. In non-plant systems, such as during the fermentation of lignocellulosic hydrolysates by yeast, vanillin is converted to less toxic compounds. Oxygen-radical treatment has been shown to degrade vanillin into several products, including vanillic acid, protocatechuic aldehyde, and 3,4-dihydroxy-5-methoxybenzaldehyde. nih.gov While not a direct enzymatic degradation of the target compound itself, this demonstrates a pathway where it is a product of another molecule's breakdown.
The table below summarizes key enzymes associated with the metabolism of 3,4-Dihydroxy-5-methoxybenzaldehyde.
| Enzyme Name | Abbreviation | Function | Organism |
| Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase | COMT | Catalyzes the O-methylation of benzaldehyde derivatives, including the precursors to and the compound itself. | Medicago sativa (Alfalfa) nih.gov |
| Caffeic O-methyltransferase | COMT (Bmr12) | Catalyzes the methylation step in monolignol biosynthesis; uses 3,4-dihydroxy-5-methoxybenzaldehyde as a substrate in assays. | Sorghum bicolor (Sorghum) unl.edu |
| Aldehyde Oxidase | AOX | A class of enzymes capable of oxidizing a wide range of aldehydes. Mouse AOX enzymes have been characterized with various benzaldehyde derivatives. plos.org | Mouse plos.org |
Genetic and Metabolic Engineering Approaches for Modifying Biosynthesis or Accumulation
Metabolic engineering offers promising strategies for altering the biosynthesis of valuable aromatic compounds like 3,4-Dihydroxy-5-methoxybenzaldehyde. These approaches focus on modifying the genetic and regulatory elements of biosynthetic pathways to enhance the production of desired molecules.
Engineering of COMT Enzymes: Research has shown that COMT enzymes are a prime target for genetic modification. Structurally designed, site-directed mutants of alfalfa COMT have demonstrated altered substrate preferences for lignin precursors versus benzaldehyde derivatives. nih.gov This finding suggests that COMT can be engineered to specifically enhance the production of certain benzaldehydes, which could be applied to increase the accumulation of 3,4-Dihydroxy-5-methoxybenzaldehyde for applications in flavors and fragrances. nih.gov Furthermore, studies on sorghum mutants with mutations in the Bmr12 (COMT) gene show significantly altered lignin composition, demonstrating that genetic modification of this single gene can reroute metabolic flux within the phenylpropanoid pathway. unl.edu
Pathway Engineering in Microbial Hosts: The de novo biosynthesis of related aromatic aldehydes, particularly vanillin, has been extensively engineered in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov These strategies can be adapted for 3,4-Dihydroxy-5-methoxybenzaldehyde production. Key approaches include:
Enhancing Precursor Supply: Increasing the intracellular pool of precursors from the shikimate pathway, such as 3-dehydroshikimate (DHS), is a common strategy. mdpi.com
Introducing Heterologous Genes: Introducing genes from various organisms to construct a novel biosynthetic pathway. For example, genes for enzymes like 3-dehydroshikimate dehydratase, carboxylic acid reductase, and O-methyltransferase have been assembled in S. cerevisiae to produce vanillin. mdpi.com
Blocking Competing Pathways: Deleting or knocking out genes that encode for enzymes in competing metabolic pathways can prevent the diversion of precursors and the degradation of the target product. For instance, genes for alcohol dehydrogenases that reduce the final aldehyde product are often removed. mdpi.com
Optimizing Cofactor Availability: Ensuring a sufficient supply of necessary cofactors, such as S-adenosyl-l-methionine (SAM) for methylation reactions and NADPH for reduction steps, is critical for pathway efficiency. mdpi.com
The table below outlines potential metabolic engineering strategies for modifying the biosynthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde.
| Engineering Strategy | Target/Approach | Potential Host Organism(s) | Expected Outcome |
| Enzyme Engineering | Site-directed mutagenesis of COMT to alter substrate specificity. | Medicago sativa (Alfalfa), E. coli | Increased catalytic efficiency towards the precursor of 3,4-Dihydroxy-5-methoxybenzaldehyde. nih.gov |
| Pathway Down-regulation | Down-regulation of COMT expression (e.g., via RNAi). | Medicago sativa (Alfalfa) | Altered lignin composition; may redirect metabolic flux to other phenylpropanoids. nih.gov |
| Heterologous Pathway Construction | Introduction of genes for a multi-step pathway from a central metabolite (e.g., glucose) to the target compound. | E. coli, S. cerevisiae | De novo production of 3,4-Dihydroxy-5-methoxybenzaldehyde. mdpi.comnih.gov |
| Precursor Channeling | Overexpression of genes in the shikimate pathway (e.g., feedback-resistant aroG) to increase aromatic precursor availability. | E. coli | Increased flux towards aromatic aldehyde biosynthesis. mdpi.com |
| Elimination of Byproduct Formation | Knockout of endogenous dehydrogenase and reductase genes. | E. coli, S. cerevisiae | Prevention of target compound degradation and increased accumulation. mdpi.com |
Potential Applications and Translational Research Perspectives
Development as Chemical Probes and Research Tools
The inherent reactivity and structural motifs of 3,4-Dihydroxy-5-methoxybenzaldehyde make it a valuable tool for investigating complex biological systems. Its ability to be chemically modified allows for the synthesis of derivatives that can serve as probes to explore molecular pathways and interactions.
One notable application is in the development of chromogenic organic reagents. For instance, its thiosemicarbazone derivative, 3,4-dihydroxy-5-methoxybenzaldehyde thiosemicarbazone (DHMBTSC), has been synthesized and utilized for the spectrophotometric determination of Cobalt (II). researchgate.net This derivative forms a colored complex with the metal ion, enabling its quantification. researchgate.net Such probes are instrumental in analytical chemistry for the detection and quantification of specific analytes in various samples.
Furthermore, the core structure of 3,4-Dihydroxy-5-methoxybenzaldehyde is amenable to the introduction of reporter groups or reactive moieties, which can be used to label and track biological molecules. The aldehyde functional group, for example, can readily react with primary amines on proteins or other biomolecules, allowing for their conjugation and subsequent study. cymitquimica.com This adaptability is crucial for designing probes to investigate enzyme activity, receptor binding, and other cellular processes.
Exploration in Drug Discovery as Lead Compounds or Pharmacological Scaffolds
The structural framework of 3,4-Dihydroxy-5-methoxybenzaldehyde has positioned it as a compelling starting point, or "scaffold," in the quest for new therapeutic agents. Its presence in various natural products with known biological activities further underscores its potential. nih.govsemanticscholar.org
Research has shown that derivatives of this compound exhibit a range of pharmacological effects. For example, it is a key intermediate in the synthesis of certain curcumin (B1669340) derivatives that display anti-inflammatory activity. The oxime derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde have also been investigated for their potential antiviral properties. ontosight.ai The synthesis of these oximes typically involves the reaction of the parent benzaldehyde (B42025) with hydroxylamine. ontosight.ai
The versatility of the 3,4-Dihydroxy-5-methoxybenzaldehyde scaffold allows for systematic modifications to optimize its interaction with biological targets. By altering the substituents on the benzene (B151609) ring or modifying the aldehyde group, medicinal chemists can fine-tune the compound's properties to enhance its potency and selectivity for a specific biological target. This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery. For instance, halogenated derivatives of vanillin (B372448), a related compound, have been synthesized and evaluated for their antioxidant activity. scientific.netresearchgate.net
Contribution to Fundamental Natural Product Chemistry and Phytochemistry
3,4-Dihydroxy-5-methoxybenzaldehyde has been identified as a constituent of various plants, including Pluchea indica. nih.govsemanticscholar.org Its isolation and characterization contribute significantly to the field of phytochemistry, the study of chemicals derived from plants. The presence of this compound in the plant kingdom provides clues about the biosynthetic pathways that lead to its formation.
The study of natural products like 3,4-Dihydroxy-5-methoxybenzaldehyde is fundamental to understanding the chemical diversity of nature. It allows chemists to identify novel chemical structures with potentially valuable biological activities. The isolation and structural elucidation of this and related compounds from natural sources often serve as the initial step in a long process of scientific inquiry that can lead to new discoveries in medicine and other fields. semanticscholar.org
Furthermore, understanding the synthesis of such compounds in nature can inspire the development of new, efficient laboratory synthesis methods. For example, methods for synthesizing 3,4-dihydroxy-5-methoxybenzaldehyde from more readily available starting materials like 5-bromovanillin (B1210037) have been explored. sciencemadness.org
Interdisciplinary Research Opportunities and Future Avenues
The study of 3,4-Dihydroxy-5-methoxybenzaldehyde opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, and materials science.
In the realm of materials science, the phenolic nature of this compound suggests its potential use as a building block for the synthesis of novel polymers and resins. For instance, it has been explored in the context of bio-based degradable benzoxazine (B1645224) resins. The reactivity of its hydroxyl and aldehyde groups can be harnessed to create cross-linked polymer networks with unique properties.
Future research could focus on several promising directions:
Expansion of the Chemical Probe Toolkit: The development of a broader range of fluorescent or biotinylated derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde could provide new tools for chemical biology research.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on its derivatives could lead to the identification of more potent and selective drug candidates for various diseases.
Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde in plants could reveal novel enzymes and metabolic pathways.
Polymer Chemistry: Exploring the use of this compound in the synthesis of sustainable and biodegradable polymers is a promising area for green chemistry research.
Q & A
Q. What are the established synthetic routes for 3,4-dihydroxy-5-methoxybenzaldehyde, and how can purity be optimized for biological assays?
The compound is synthesized via condensation reactions, such as the formation of thiosemicarbazone derivatives by reacting with thiosemicarbazide under buffered conditions. Purity (>95%) is critical for reproducibility; methods include recrystallization in ethanol or methanol and verification via high-performance liquid chromatography (HPLC) . For biological studies, ensure solvent residues (e.g., DMSO) are minimized using lyophilization followed by gas chromatography-mass spectrometry (GC-MS) validation .
Q. How can researchers characterize the physicochemical properties of 3,4-dihydroxy-5-methoxybenzaldehyde?
Key properties include:
- Melting point : 131–134°C (differential scanning calorimetry).
- Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but limited in water.
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
Advanced techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm functional groups (e.g., aldehyde, methoxy) .
Q. What biological activities have been documented for this compound, and how are they assayed?
Q. What analytical methods are recommended for quantifying 3,4-dihydroxy-5-methoxybenzaldehyde in complex matrices?
- UV-Vis spectroscopy : Quantify at λmax 280 nm (ε = 1.2 × 10<sup>4</sup> L·mol⁻¹·cm⁻¹) .
- HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and detection at 254 nm .
- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 168 (molecular ion) .
Advanced Research Questions
Q. How does 3,4-dihydroxy-5-methoxybenzaldehyde interact with metal ions, and what are the implications for analytical chemistry?
The compound forms stable complexes with Ni(II), Cu(II), and Fe(III) via its phenolic and aldehyde groups. For example, the [Ni(II)-DHMBTSC] complex exhibits a 1:2 metal-ligand stoichiometry (determined by Job’s plot) and is used for colorimetric nickel detection in environmental samples (LOD ~0.1 ppm) . Stability constants (log β) calculated via pH-metric titration range from 8.2–10.5, depending on pH and ionic strength .
Q. How can computational models predict the reactivity and toxicity of this compound?
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks.
- ADMETox profiling : Using PubChem data (CID 11807816), the compound shows moderate bioavailability (LogP = 1.2) but potential hepatotoxicity due to phenolic groups .
- Molecular docking : Simulate binding to S. aureus dihydrofolate reductase (PDB ID 3SRW) to rationalize antimicrobial activity .
Q. What are the contradictions in reported bioactivity data, and how can they be resolved?
While some studies report antifungal activity, others note reduced toxicity in yeast after degradation (e.g., via oxygen-radical treatment). To reconcile this:
Q. How can researchers design derivatives to enhance ligand efficacy or reduce toxicity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro at C5) to increase metal-binding affinity.
- Thiosemicarbazone derivatives : Improve chelation capacity for anticancer or antimicrobial applications .
- Methoxy group removal : Test demethylated analogs (e.g., protocatechuic aldehyde) for comparative toxicity assays .
Q. What are the ecological implications of using this compound in large-scale studies?
Current data gaps exist on biodegradability and bioaccumulation (EPI Suite predictions: t½ water = 14 days). Mitigation strategies include:
- Waste treatment : Incinerate at >800°C with alkali scrubbers to prevent phenolic emissions .
- Alternative solvents : Replace methanol with biodegradable cyclopentyl methyl ether (CPME) in synthesis .
Methodological Best Practices
- Safety protocols : Use nitrile gloves, fume hoods, and flame-retardant lab coats during handling. Avoid skin contact (LD50 oral rat = 320 mg/kg) .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., CAS 3934-87-0) .
- Ethical sourcing : Procure from ISO-certified suppliers to ensure batch consistency (e.g., >97% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
